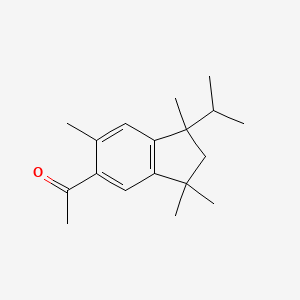
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is a complex organic compound Its structure includes an indene backbone with multiple methyl and isopropyl substitutions, making it a highly branched molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: Indene derivatives, methylating agents, and isopropylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: To handle the volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Purification Processes: Such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: With reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts or solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone exerts its effects involves:
Molecular Targets: Specific enzymes or receptors in biological systems.
Pathways: Interaction with cellular pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1H-inden-5-YL)ethanone: Lacks the isopropyl group.
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-4-YL)ethanone: Different position of the ethanone group.
Uniqueness
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone, commonly known as Traseolide, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₈H₂₆O
- Molecular Weight : 258.3984 g/mol
- CAS Registry Number : 68140-48-7
- IUPAC Name : 1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]ethanone .
Biological Activity
Traseolide exhibits a range of biological activities that have been documented in various studies:
Antimicrobial Activity
Traseolide has demonstrated notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for Traseolide against MRSA were comparable to those of standard antibiotics such as vancomycin .
Anti-inflammatory Effects
Research indicates that Traseolide exhibits anti-inflammatory properties. In a study focusing on the inhibition of pro-inflammatory cytokines, Traseolide was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
Traseolide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies utilizing the MTT assay indicated that Traseolide induces apoptosis in human cancer cells through the activation of caspase pathways. The IC₅₀ values for different cancer cell lines ranged from 10 to 30 µM, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have explored the biological activity of Traseolide:
- Study on Antibacterial Properties :
- Anti-inflammatory Mechanism Study :
- Cytotoxicity Analysis :
Properties
CAS No. |
92836-10-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(1,3,3,6-tetramethyl-1-propan-2-yl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11(2)18(7)10-17(5,6)15-9-14(13(4)19)12(3)8-16(15)18/h8-9,11H,10H2,1-7H3 |
InChI Key |
HADLISHZBKJUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C(CC2(C)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















